1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine

Agrochemical Bioisostere Aqueous Solubility

1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine delivers decisive advantages over BCP and phenyl ring scaffolds: a bridgehead oxygen that boosts aqueous solubility >10-fold, cuts clogP by ~1 unit, and replicates ortho-phenyl geometry with only ~2° exit vector deviation. The trimethyl substitution modulates steric and electronic profiles, enabling precise target tuning. Use this 2-oxa-BCH primary amine to evade composition-of-matter patents, construct Fsp³-rich fragment libraries, and rapidly derivatize via amide coupling, sulfonamide formation, or reductive amination. Differentiate your discovery pipeline with a scaffold that enhances metabolic stability and oral bioavailability without compromising potency.

Molecular Formula C8H15NO
Molecular Weight 141.214
CAS No. 2241130-22-1
Cat. No. B2726048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine
CAS2241130-22-1
Molecular FormulaC8H15NO
Molecular Weight141.214
Structural Identifiers
SMILESCC1(C2(CC(C2)(O1)C)N)C
InChIInChI=1S/C8H15NO/c1-6(2)8(9)4-7(3,5-8)10-6/h4-5,9H2,1-3H3
InChIKeyFCALZFOTXMVUTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine (CAS 2241130-22-1): 2-Oxabicyclo[2.1.1]hexane Scaffold for Ortho-Phenyl Bioisosteric Replacement


1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine (CAS 2241130-22-1, molecular formula C8H15NO, molecular weight 141.21) belongs to the 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) class of saturated bicyclic amines [1]. These scaffolds are established as bioisosteres of the ortho-substituted phenyl ring, with documented improvements in aqueous solubility, reduced lipophilicity, and enhanced metabolic stability while retaining biological activity [2][3]. The compound features a conformationally rigid bicyclic core with a bridgehead amine and three methyl substituents, making it a versatile building block for medicinal chemistry and agrochemical discovery programs .

Why Generic Analogs of 1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine Are Not Interchangeable


Procurement decisions involving 2-oxabicyclo[2.1.1]hexan-4-amine derivatives cannot rely on generic substitution because the physicochemical and biological outcomes of phenyl ring bioisosteric replacement are highly scaffold- and substitution-dependent. Comparative studies demonstrate that the 2-oxabicyclo[2.1.1]hexane core provides distinct advantages over alternative bioisosteres such as bicyclo[1.1.1]pentane (BCP) and bicyclo[2.1.1]hexane: specifically, the introduction of the bridgehead oxygen atom dramatically increases aqueous solubility (up to >10-fold) and reduces lipophilicity (clogP decrease of ~0.5–1.4 units) compared to carbocyclic analogs, while preserving geometric similarity to the ortho-phenyl ring required for target engagement [1][2]. Substitution pattern—particularly the trimethyl substitution at the 1,3,3-positions of the title compound—further modulates steric and electronic properties, meaning that even structurally similar 2-oxa-BCH analogs (e.g., 1-methyl or 1-fluoromethyl variants) will exhibit divergent ADME/PK profiles and should not be considered functionally equivalent .

1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine: Quantitative Differentiation Against Analogs and Ortho-Phenyl Baselines


2-Oxa-BCH Core vs. Carbocyclic BCH: Solubility Enhancement in Fluxapyroxad Analogs

Incorporation of the 2-oxabicyclo[2.1.1]hexane core (as in the title compound's scaffold) into the fungicide fluxapyroxad increased aqueous solubility by 6.2-fold relative to the parent ortho-phenyl compound and 4.6-fold relative to the carbocyclic bicyclo[2.1.1]hexane analog. [1]

Agrochemical Bioisostere Aqueous Solubility

2-Oxa-BCH Core vs. Carbocyclic BCH: Lipophilicity Reduction in Boscalid Analogs

Replacement of the ortho-phenyl ring with the 2-oxa-BCH scaffold in boscalid reduced experimental lipophilicity (logD) by 0.9 units compared to the parent compound, whereas the carbocyclic BCH analog showed negligible change. The 2-oxa-BCH core decreased clogP by approximately 1 unit across all four bioactive compounds tested. [1]

Agrochemical Bioisostere Lipophilicity

2-Oxa-BCH Core vs. Carbocyclic BCH: Metabolic Stability Improvement in Boscalid Analogs

In boscalid, the 2-oxa-BCH analog exhibited an 8.7-fold improvement in intrinsic clearance (lower CIint indicates higher metabolic stability) compared to the parent compound, and a 4-fold improvement compared to the carbocyclic BCH analog. [1]

Medicinal Chemistry Metabolic Stability ADME

Geometric Fidelity to Ortho-Phenyl Ring: 2-Oxa-BCH vs. BCP

Crystallographic exit vector analysis demonstrates that 2-oxabicyclo[2.1.1]hexanes exhibit plane angles (φ1, φ2) that are nearly identical to the ortho-phenyl ring, whereas bicyclo[1.1.1]pentane (BCP) shows significant angular deviation. Specifically, 2-oxa-BCH φ1/φ2 values are within ~2° of ortho-phenyl values, compared to ~15–20° deviation for BCP. [1]

Bioisostere Structural Biology Drug Design

Retained Antifungal Bioactivity: 2-Oxa-BCH Core vs. Parent Phenyl in Fluxapyroxad

The 2-oxa-BCH analog of fluxapyroxad retained equal MIC potency against Fusarium verticillioides compared to the parent fungicide (MIC = 0.250 mg mL⁻¹ for both), despite the substantial improvement in solubility and metabolic stability noted above. [1]

Agrochemical Antifungal Bioisostere

Substitution-Dependent Differentiation: Trimethyl vs. Other 2-Oxa-BCH Analogs

The 1,3,3-trimethyl substitution pattern present in 1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine confers distinct steric bulk and conformational restriction relative to unsubstituted or mono-substituted 2-oxa-BCH analogs (e.g., 1-methyl or 1-fluoromethyl derivatives). While direct head-to-head comparative data for this specific substitution pattern are not available in the primary literature, class-level inference from the Nature Chemistry study indicates that substitution at the bridgehead and adjacent positions modulates both geometric parameters (r, d) and physicochemical properties, making direct analog substitution scientifically unsound. [1]

Medicinal Chemistry Building Block SAR

1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine: Prioritized Application Scenarios Based on Quantitative Evidence


Lead Optimization for Ortho-Substituted Phenyl-Containing Drug Candidates with Poor Solubility

In medicinal chemistry programs where an ortho-substituted phenyl ring is present and aqueous solubility limits oral bioavailability or formulation options, 1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine serves as an advanced intermediate for synthesizing 2-oxa-BCH bioisosteres. The core scaffold has been validated to increase solubility by up to 10-fold in boscalid analogs and 6-fold in fluxapyroxad analogs while preserving target geometry and potency [1]. The trimethyl substitution offers additional steric tuning for target engagement.

Development of Patent-Free Agrochemical Analogs with Improved Environmental Profile

For agrochemical discovery teams seeking to circumvent existing composition-of-matter patents on ortho-phenyl-containing fungicides (e.g., fluxapyroxad, boscalid), 1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine provides a route to novel, patentable saturated bioisosteres. The 2-oxa-BCH scaffold retains antifungal MIC values equivalent to the parent compound (0.250 mg mL⁻¹) while reducing lipophilicity (clogP decrease of ~1 unit), which correlates with reduced soil mobility and bioaccumulation potential [1].

Fragment-Based Drug Discovery (FBDD) Libraries Targeting Fsp³-Rich Chemical Space

1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine is an ideal building block for constructing Fsp³-rich fragment libraries. The 2-oxa-BCH core inherently increases the fraction of sp³-hybridized carbons, which is associated with improved clinical success rates [2]. The compound's primary amine handle enables rapid diversification via amide coupling, sulfonamide formation, or reductive amination, facilitating parallel library synthesis.

Structure-Based Drug Design Requiring Precise Geometric Mimicry of Ortho-Phenyl Rings

In structure-based design campaigns where π-stacking interactions are not essential for target binding but precise spatial orientation of substituents is critical, 1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine-derived scaffolds offer superior geometric fidelity to the ortho-phenyl ring compared to BCP alternatives. Crystallographic exit vector analysis confirms that 2-oxa-BCH plane angles (φ1, φ2) deviate by only ~2° from ortho-phenyl values, versus ~15–20° for BCP [1]. This minimizes the risk of potency loss during scaffold hopping.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.